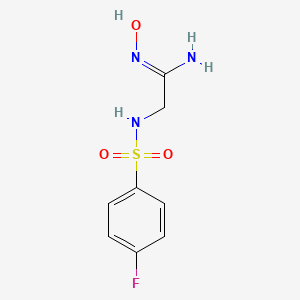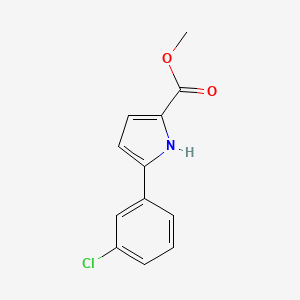
5-(3-氯苯基)-1H-吡咯-2-甲酸甲酯
描述
Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, also known as MCPPC, is a compound belonging to the class of pyrrole derivatives. It is a colorless to light yellow liquid with a molecular weight of 244.64 g/mol. MCPPC is an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and it has been widely studied for its potential application in scientific research.
科学研究应用
抗菌剂合成
5-(3-氯苯基)-1H-吡咯-2-甲酸甲酯的衍生物已被合成并评估其抗菌活性。例如,一项研究合成了一系列新颖的(E)-甲基2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-甲酸酯衍生物,表现出显着的抗菌和抗真菌活性,这归因于杂环的存在。结构中引入甲氧基会增加这种活性 (Hublikar 等,2019)。
抗肿瘤药的晶体结构测定
链官能化吡咯的晶体结构,包括1-苄基-5-(1-(4-氯苯甲酰氧基)-2-甲氧基-2-氧代乙基)-4-(4-氯苯基)-1H-吡咯-2-甲酸甲酯,已经确定。这些化合物作为抗肿瘤药研究中的活性候选物而引人注目。它们的结构使用同步加速器X射线粉末衍射数据确定,强调了它们在药物开发中的潜力 (Silva 等,2012)。
抗分枝杆菌活性
1,5-二苯基吡咯的衍生物,包括与5-(3-氯苯基)-1H-吡咯-2-甲酸甲酯相关的衍生物,已经探索了它们的抗分枝杆菌特性。这些衍生物对结核分枝杆菌表现出有希望的活性,其中一些表现出的活性优于链霉素等现有治疗方法 (Biava 等,2008)。
新型抗菌剂的设计
研究集中于为抗菌目的设计和合成新的吡咯衍生物。例如,已经开发了涉及用氯原子、酰胺和1,3-恶唑片段修饰的化合物。这些化合物显示出高抗葡萄球菌和抗真菌活性,证明了它们作为抗菌剂的潜力 (2020)。
抗癌剂的开发
5-(3-氯苯基)-1H-吡咯-2-甲酸甲酯衍生物正在作为潜在的抗癌剂进行探索。例如,已经合成并评估了各种吡咯衍生物的抗癌活性。这些研究为寻找癌症治疗中的新治疗工具做出了重大贡献 (Hafez 等,2016)。
属性
IUPAC Name |
methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHEOBMWLDSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



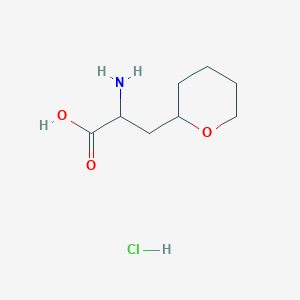
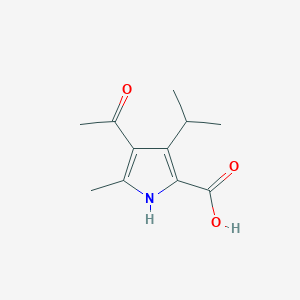
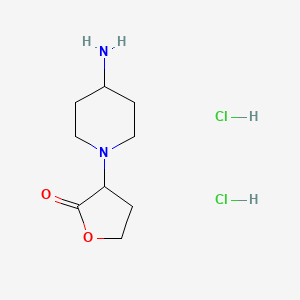

![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)

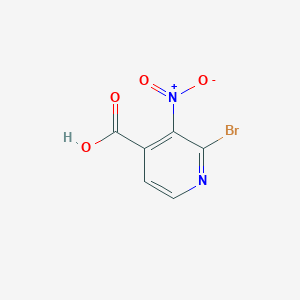
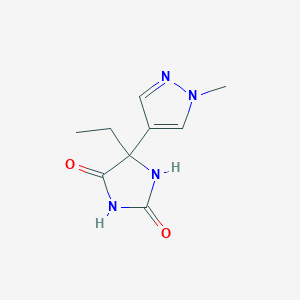

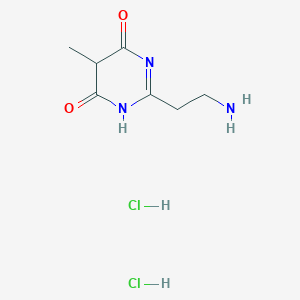
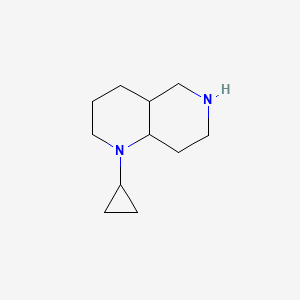
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

